1,6-Diphenylhexane-2,5-diamine;dihydrochloride 1,6-Diphenylhexane-2,5-diamine;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20419753
InChI: InChI=1S/C18H24N2.2ClH/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,19-20H2;2*1H
SMILES:
Molecular Formula: C18H26Cl2N2
Molecular Weight: 341.3 g/mol

1,6-Diphenylhexane-2,5-diamine;dihydrochloride

CAS No.:

Cat. No.: VC20419753

Molecular Formula: C18H26Cl2N2

Molecular Weight: 341.3 g/mol

* For research use only. Not for human or veterinary use.

1,6-Diphenylhexane-2,5-diamine;dihydrochloride -

Specification

Molecular Formula C18H26Cl2N2
Molecular Weight 341.3 g/mol
IUPAC Name 1,6-diphenylhexane-2,5-diamine;dihydrochloride
Standard InChI InChI=1S/C18H24N2.2ClH/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,19-20H2;2*1H
Standard InChI Key XTTBTZPGZLVADL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₈H₂₄N₂·2HCl, with a molecular weight of 341.32 g/mol . Its structure features a hexane chain with phenyl groups at positions 1 and 6 and amine groups at positions 2 and 5, configured in the (2R,5R) stereochemistry. This configuration is critical for its biological activity, as it ensures optimal binding to enzyme active sites, such as cytochrome P450 (CYP) isozymes and viral proteases .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₄N₂·2HCl
Molecular Weight341.32 g/mol
Stereochemistry(2R,5R)
Solubility (Water)~8.7 × 10⁰ mg/L (estimated)

Synthesis and Industrial Production

Asymmetric Hydrogenation

The synthesis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine typically involves asymmetric hydrogenation of a diene precursor using chiral rhodium or ruthenium catalysts. Reaction conditions include hydrogen pressures of 1–5 atm and temperatures of 25–50°C, achieving enantiomeric excesses >98% . The dihydrochloride salt is subsequently formed via treatment with hydrochloric acid, improving solubility for pharmaceutical use.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and efficiency. These systems allow precise control over reaction parameters, reducing byproduct formation and enabling scalability. Post-synthetic purification via crystallization or chromatography ensures a purity ≥98% .

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound acts as a potent inhibitor of CYP3A4, a cytochrome P450 enzyme responsible for metabolizing ~50% of clinically used drugs. By binding to CYP3A4’s heme domain, it delays the metabolism of co-administered drugs, a mechanism exploited in HIV therapies to boost the efficacy of protease inhibitors like Lopinavir .

Antiviral Applications

As a precursor to Cobicistat, a pharmacokinetic enhancer, the compound improves the bioavailability of antiretroviral drugs. Its stereochemistry ensures selective interaction with viral proteases, disrupting viral replication cycles .

Table 2: Key Biological Targets

TargetBiological EffectRelevance
CYP3A4Inhibition delays drug metabolismEnhances drug half-life
HIV-1 ProteaseCompetitive inhibitionReduces viral replication

Comparison with Structural Analogs

Stereoisomeric Differences

The (2R,5R) configuration distinguishes this compound from its (2S,5S) and (2R,5S) isomers, which exhibit reduced binding affinity to CYP3A4. For example, the (2S,5S) isomer shows a 40% lower inhibition efficiency due to steric clashes in the enzyme’s active site .

Solubility and Stability

Compared to neutral diamines like dibenzylidene ethylenediamine, the dihydrochloride salt form increases aqueous solubility by 3–5 orders of magnitude, facilitating intravenous administration .

Applications in Pharmaceutical Development

Cobicistat Synthesis

The compound is a key intermediate in synthesizing Cobicistat, which is co-formulated with antiretrovirals such as Tenofovir. Its stereospecificity ensures the final product’s efficacy in inhibiting drug-metabolizing enzymes .

Anticancer Research

Derivatives of this compound, particularly methoxy-substituted indole analogs, exhibit dual anticancer and antioxidant activities. For instance, one derivative demonstrated 90.5% inhibition of DPPH free radicals and strong binding to oncology targets like GSK-3β and EGFR .

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